molecular formula C24H50N2O B14678497 N-(6-Aminohexyl)octadecanamide CAS No. 29474-30-4

N-(6-Aminohexyl)octadecanamide

Cat. No.: B14678497
CAS No.: 29474-30-4
M. Wt: 382.7 g/mol
InChI Key: ICQFRRJLHWOPHQ-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)octadecanamide is a useful research compound. Its molecular formula is C24H50N2O and its molecular weight is 382.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

29474-30-4

Molecular Formula

C24H50N2O

Molecular Weight

382.7 g/mol

IUPAC Name

N-(6-aminohexyl)octadecanamide

InChI

InChI=1S/C24H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(27)26-23-20-17-16-19-22-25/h2-23,25H2,1H3,(H,26,27)

InChI Key

ICQFRRJLHWOPHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCN

Origin of Product

United States

Contextualization Within Fatty Amide Chemistry

Fatty amides are a broad class of chemical compounds derived from the condensation of a fatty acid with an amine. wikipedia.org Their structures, and consequently their physical and chemical properties, can be systematically tuned by varying the length and saturation of the fatty acid chain and the nature of the amine head group. wikipedia.org This versatility has led to their investigation and use in a wide array of applications, from industrial surfactants and lubricants to biologically active signaling molecules. asm.org

N-(6-Aminohexyl)octadecanamide is a member of the long-chain fatty amide family. The octadecanamide (B89706) portion, derived from stearic acid, imparts significant hydrophobicity and a tendency for strong van der Waals interactions between the aliphatic chains. These interactions are a key driving force in the self-assembly processes observed for this and related molecules. The general synthesis of such amides can be achieved through various methods, including the reaction of a fatty acid or its derivative (like an acyl chloride) with a suitable amine. wikipedia.org

FeatureDescriptionSignificance in this compound
Fatty Acid Component Octadecanoic acid (Stearic Acid)Provides a long, saturated, and hydrophobic alkyl chain that promotes intermolecular packing and crystallinity.
Amide Linkage -CONH-A stable, polar linkage that can participate in hydrogen bonding, contributing to the stability of self-assembled structures.
Amine Component 1,6-HexanediamineIntroduces a flexible spacer and a terminal primary amine group, imparting hydrophilicity and a site for further chemical modification.

Significance of the Aminohexyl Moiety in Compound Design

The aminohexyl moiety [(CH₂)₆NH₂] is a critical component in the design of N-(6-Aminohexyl)octadecanamide and other functional molecules. This flexible six-carbon chain acts as a spacer, separating the hydrophobic stearamide part from the reactive terminal amine group. This separation allows each part of the molecule to express its properties with minimal steric hindrance.

In the context of this compound, the aminohexyl group serves several key functions:

Hydrophilic Head Group: The terminal primary amine is polar and can be protonated, making the head group hydrophilic. This amphiphilicity is essential for the molecule's ability to self-assemble at interfaces and in solution.

Reactive Handle: The primary amine provides a site for further chemical reactions. This allows this compound to be used as an intermediate in the synthesis of more complex molecules, such as polymerizable monomers. acs.org For instance, it can be reacted with acrylic acid to form a monomer that can then be polymerized. acs.org

Modulation of Self-Assembly: The length and flexibility of the hexyl spacer influence the packing of the molecules during self-assembly, playing a crucial role in determining the final morphology of the resulting nanostructures. acs.org

The utility of the aminohexyl group as a linker is not unique to this compound. In other areas of research, it is frequently used to tether functional units to a substrate or another molecule. For example, it is employed in the synthesis of coenzyme A analogues for affinity chromatography, where the terminal amine is used to immobilize the molecule on a solid support. nih.gov It is also used to link fluorescent dyes like 6-FAM to nucleotides for biological imaging and assays. wikipedia.org

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as N-(6-Aminohexyl)octadecanamide, and a macromolecule, typically a protein. These simulations are crucial in fields like drug discovery and materials science for estimating the affinity and mode of binding of a ligand to a receptor. The process involves generating various conformations of the ligand and fitting them into the binding site of the macromolecule, followed by scoring the interactions to identify the most stable binding pose.

While specific docking studies on this compound are not widely published, research on closely related analogues provides significant insights into its potential biological interactions. For instance, a study involving two diastereomers that are structurally similar to this compound investigated their binding to the arylalkylamine N-acyltransferase (aaNAT) enzyme from the fall armyworm (Spodoptera frugiferda).

The molecular docking analysis revealed that these compounds bind to a hydrophobic, allosteric site on the enzyme. The binding was found to be energetically favorable, with calculated binding free energies (ΔGbind) of -7.16 kcal/mol and -7.06 kcal/mol for the two diastereomers. Per-residue energy decomposition analysis identified specific amino acid residues crucial for this interaction, highlighting the significant contribution of hydrophobic residues Ile108 and Leu112.

This suggests that this compound likely interacts with protein targets through its long, hydrophobic octadecanamide (B89706) tail, while the aminohexyl group can participate in other interactions, such as hydrogen bonding. Further evidence for the role of the N-(6-aminohexyl) group in binding comes from studies on other molecules. For example, a coenzyme A analogue, N6-[N-(6-Aminohexyl)carbamoylmethyl]-CoA, was shown to bind to enzymes like citrate (B86180) synthase and succinic thiokinase, demonstrating the utility of this moiety in establishing interactions with biological macromolecules. nih.gov

Table 1: Molecular Docking Results for this compound Analogues with FAW aaNAT

ParameterValue (Diastereomer 1)Value (Diastereomer 2)
Binding Free Energy (ΔGbind)-7.16 kcal/mol-7.06 kcal/mol
Key Interacting ResiduesIle108, Leu112Ile108, Leu112
Binding Site NatureHydrophobic, AllostericHydrophobic, Allosteric

This data is based on the analysis of two diastereomeric analogues of this compound.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a long-chain, flexible molecule like this compound, this analysis is complex but critical for understanding its interactions.

The high degree of flexibility, particularly in the octadecanoyl and aminohexyl chains, means the molecule can adopt a vast number of conformations. This inherent flexibility can be a challenge for computational methods, and for some highly flexible molecules, conformer generation is disallowed in databases due to the complexity.

Molecular dynamics (MD) simulations are a key tool for conformational analysis. In the study of the this compound analogues binding to the aaNAT enzyme, MD simulations were run for 300 nanoseconds to confirm the stability of the docked conformation. The results indicated that the binding was stable throughout the simulation, suggesting that the compound maintains a consistent and favorable conformation within the protein's binding site. Such simulations provide insights into the dynamic nature of the molecule and its preferred shapes when interacting with a biological partner.

Density Functional Theory (DFT) for Reaction Mechanism Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for analyzing chemical reactivity and elucidating reaction mechanisms at a molecular level. By calculating the electron density of a system, DFT can predict geometries, reaction energies, and transition states with a good balance of accuracy and computational cost.

A DFT study would typically involve modeling the this compound molecule and a surface (e.g., a metal oxide). The calculations could determine the optimal adsorption geometry, calculate the adsorption energy to quantify the strength of the interaction, and analyze the charge transfer between the molecule and the surface. For example, the lone pair electrons on the nitrogen and oxygen atoms could act as active sites for adsorption onto a metal surface, a mechanism that DFT can effectively model.

DFT is instrumental in understanding the relationship between a molecule's electronic structure and its chemical reactivity. By calculating the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can identify the regions of a molecule most likely to donate or accept electrons in a chemical reaction.

For this compound, the HOMO is likely to be located around the nitrogen and oxygen atoms of the amide and amine groups, as these are the most electron-rich regions. The LUMO, conversely, would indicate the most electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. These calculations can provide a theoretical basis for predicting how this compound might behave in various chemical environments, for instance, in reactions involving nucleophiles or electrophiles.

Molecular Interactions and Biological System Interface

Interactions with Lipid Bilayers and Cellular Membranes

The amphiphilic nature of N-(6-Aminohexyl)octadecanamide, possessing a long, hydrophobic octadecanamide (B89706) tail and a polar amino-terminated hexylamide headgroup, dictates its interactions with lipid bilayers and cellular membranes. While direct studies on this specific molecule are not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of surfactant and lipid self-assembly.

Amphiphilic molecules like this compound have the potential to insert into the lipid bilayer of cellular membranes. The long C18 alkyl chain would readily partition into the hydrophobic core of the bilayer, while the polar headgroup would align with the polar headgroups of the membrane phospholipids. This intercalation can disrupt the ordered packing of the lipid molecules, leading to an increase in membrane fluidity. Such disruptions can create transient pores or defects in the membrane, thereby increasing its permeability to ions and other small molecules. This phenomenon is a key mechanism behind the biological activity of many antimicrobial and cell-penetrating peptides, which often feature similar amphiphilic structures. The extent of permeability modulation would depend on the concentration of this compound and the specific composition of the lipid bilayer.

In aqueous environments, amphiphilic molecules self-assemble to minimize the unfavorable interactions between their hydrophobic tails and water. At concentrations above the critical micelle concentration (CMC), this compound is expected to form micelles. These are spherical aggregates where the hydrophobic tails are sequestered in the core, and the polar headgroups form a hydrophilic shell that interacts with the surrounding water.

Further increases in concentration or changes in environmental conditions (such as pH or ionic strength) can lead to the formation of vesicles. nih.gov Vesicles are spherical structures enclosed by a lipid bilayer, with an aqueous core. nih.gov The formation of vesicles from micelles, a process known as the micelle-to-vesicle transition, can be induced by the addition of other molecules or by altering the packing parameter of the surfactant. nih.govpku.edu.cn For this compound, the relatively large headgroup size compared to the single alkyl chain might favor a higher curvature, initially promoting micelle formation. However, under specific conditions, these micelles could fuse and rearrange to form larger, bilayered vesicular structures. nih.gov The transition from vesicles back to micelles can also occur with increasing surfactant concentration. nih.gov

The geometry of the self-assembled structures formed by this compound is governed by the balance of forces between the headgroup and the tail, often described by the critical packing parameter (CPP). This parameter relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the length of the tail. For this compound, the single octadecanamide chain and the relatively flexible N-(6-aminohexyl) headgroup would influence the preferred interfacial curvature.

The self-assembly of normal alkanes on surfaces has been shown to result in ordered, lamellar structures where the molecules lie flat. nih.gov In the context of a lipid bilayer or a vesicle, the octadecanamide chains would likely align with the lipid acyl chains, adopting a more extended conformation. The topology of the self-assemblies can range from spherical micelles to cylindrical micelles, and eventually to planar bilayers found in vesicles or lamellar phases. The specific topology will be highly dependent on factors such as concentration, temperature, pH (which affects the protonation state of the terminal amine), and the presence of other lipids or solutes.

Engagement with Enzymes and Protein Active Sites

The structural similarity of this compound to endogenous molecules like fatty acids and acyl-Coenzyme A (CoA) suggests its potential to interact with enzymes involved in lipid metabolism.

Fatty acyl-CoA synthetases are enzymes that activate fatty acids by converting them into their corresponding acyl-CoA thioesters, a crucial step for their metabolism. nih.govwikipedia.org A structurally related compound, N6-[N-(6-Aminohexyl)carbamoylmethyl]-CoA, has been synthesized and shown to exhibit coenzymic activity with several CoA-dependent enzymes, including acetyl-CoA synthetase and succinic thiokinase. nih.gov This synthetic coenzyme A analogue, which shares the N-(6-aminohexyl) moiety, was effective in affinity chromatography for binding CoA-dependent enzymes. nih.gov This suggests that the N-(6-aminohexyl) group is tolerated by the active sites of these enzymes and can serve as a linker for immobilization. nih.gov

Given these findings, it is plausible that this compound could act as a substrate or an inhibitor for fatty acyl-CoA synthetases. The octadecanoyl chain mimics a long-chain fatty acid, while the N-(6-aminohexyl) group could potentially interact with the CoA binding site.

Table 1: Coenzymic Activity of a Related N-(6-Aminohexyl) Analogue

EnzymeActivity with N6-[N-(6-Aminohexyl)carbamoylmethyl]-CoA
Acetyl-CoA SynthetaseShowed coenzymic activity nih.gov
PhosphotransacetylaseShowed coenzymic activity nih.gov
Succinic ThiokinaseShowed coenzymic activity nih.gov
Citrate (B86180) SynthaseBound by the immobilized CoA analogue nih.gov

Kinetic studies would reveal whether this compound acts as a substrate, a competitive inhibitor, or a non-competitive inhibitor. If it acts as a substrate, the enzyme would catalyze its linkage to Coenzyme A. If it acts as a competitive inhibitor, it would bind to the active site and prevent the binding of the natural fatty acid substrate. The kinetics of such interactions are often complex, with long-chain acyl-CoAs themselves acting as feedback inhibitors of fatty acid synthesis.

Interaction with Nucleic Acids (DNA/RNA)

The interaction of this compound with nucleic acids is primarily governed by its constituent parts: the aminohexyl linker and the octadecanamide tail. While direct studies on this specific molecule are not extensively documented in publicly available literature, a wealth of research on similar structures, particularly those involving aminohexyl-modified nucleotides, provides a strong basis for understanding these interactions.

The primary mode of non-covalent interaction is expected to be electrostatic. At a pH below its pKa, the terminal amino group of the hexyl chain will be protonated, carrying a positive charge. This allows for favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of both DNA and RNA. This charge-based interaction is a well-established principle in the association of polyamines and other cationic molecules with nucleic acids, leading to the neutralization of phosphate backbone charges and potentially influencing the conformation and stability of the nucleic acid structure.

The long octadecanamide tail, being hydrophobic, would generally avoid direct interaction with the polar nucleic acid backbone in an aqueous environment. Instead, it is likely to engage in hydrophobic interactions, either with other hydrophobic molecules or by inserting into a nonpolar phase, such as a lipid membrane or the surface of a hydrophobic solid support. This behavior is characteristic of nucleic acid amphiphiles, which are designed to self-assemble or anchor to surfaces. nih.gov

Immobilization onto Solid Supports

The structure of this compound makes it a prime candidate for the immobilization of nucleic acids onto solid supports, a fundamental technique in various biotechnological applications such as microarrays, biosensors, and solid-phase synthesis. The strategy for immobilization leverages the dual functionality of the molecule.

The terminal amino group of this compound provides a reactive handle for the covalent attachment of nucleic acids. Oligonucleotides, which are typically synthesized with a reactive group at one end (e.g., a carboxyl group or a phosphoramidite), can be chemically ligated to the amino group of this compound.

Once the nucleic acid is conjugated to the molecule, the octadecanamide tail can be used to anchor the entire complex onto a hydrophobic solid support. This can be achieved through non-covalent, hydrophobic interactions. For instance, a solid support with a hydrophobic surface (e.g., gold coated with a self-assembled monolayer of long-chain alkanethiols, or a polystyrene surface) would readily adsorb the octadecanamide tail, effectively immobilizing the attached nucleic acid. This self-assembly process is a common strategy for creating ordered monolayers of functional molecules on surfaces.

Alternatively, a layer of this compound could first be deposited onto a surface to create a functionalized interface. The hydrophobic tails would adsorb to the surface, presenting the aminohexyl groups outwards. These amino groups could then be used to capture nucleic acids, either through covalent linkage or through electrostatic interactions if the nucleic acids are not modified.

This approach of using amphiphilic molecules for DNA immobilization is a key aspect of creating stable and functional DNA microarrays and other DNA-based nanostructures. The long alkyl chain ensures strong anchoring to the surface, while the flexible aminohexyl linker provides the attached nucleic acid with sufficient conformational freedom to interact with its target molecules in solution.

Immobilization Strategy Description Key Interactions
Pre-conjugation and Anchoring Nucleic acid is first covalently attached to the amino group of this compound. The resulting amphiphile is then immobilized onto a hydrophobic solid support.Covalent bond (Nucleic Acid-Amine); Hydrophobic interaction (Octadecanamide-Support)
Surface Functionalization A solid support is first coated with this compound. The exposed amino groups are then used to capture nucleic acids.Hydrophobic interaction (Octadecanamide-Support); Covalent or Electrostatic interaction (Amine-Nucleic Acid)

Hybridization and Recognition Studies

The immobilization of nucleic acid probes onto a surface is a prerequisite for many hybridization and recognition assays. The properties of this compound as an immobilization linker can significantly influence the efficiency and specificity of these processes.

Once a DNA or RNA probe is immobilized via this compound, it is available to hybridize with its complementary target sequence from a sample solution. The flexible aminohexyl linker is advantageous in this context as it holds the nucleic acid probe at a distance from the solid support surface. This spatial separation minimizes steric hindrance from the surface, allowing the probe to adopt a conformation that is accessible for hybridization.

Furthermore, the electrostatic interactions between the protonated amino group of the linker and the phosphate backbone of the probe and target can influence the local environment and the kinetics of hybridization. Studies on oligonucleotides with 5-(N-aminohexyl)carbamoyl modifications have shown that these modifications increase the binding affinity for both DNA and RNA targets. nih.gov This enhanced affinity is partly attributed to the neutralization of the negative charges on the phosphate backbone by the positive charges of the aminohexyl groups, which reduces the electrostatic repulsion between the probe and target strands and stabilizes the resulting duplex. nih.gov

The ability to fine-tune the recognition of DNA and RNA is critical for the development of sensitive and specific diagnostic tools. The use of linkers like this compound, which combine a flexible spacer with a charged group, represents a chemical approach to optimizing these recognition events at the solid-liquid interface.

Feature Influence on Hybridization and Recognition Supporting Principle
Flexible Aminohexyl Linker Reduces steric hindrance from the solid support, improving probe accessibility for target hybridization.Spatial separation of the probe from the surface.
Protonated Amino Group Increases binding affinity by neutralizing phosphate backbone repulsion and stabilizing the duplex.Favorable electrostatic interactions. nih.gov
Octadecanamide Anchor Can promote self-assembly into an ordered monolayer, influencing probe density and orientation.Hydrophobic interactions and self-assembly of amphiphiles. nih.gov

Applications in Advanced Biochemical and Biomaterial Research

Development of Affinity Chromatography Matrices

Affinity chromatography is a powerful technique for purifying specific molecules from a complex mixture. The principle relies on the highly specific interaction between a target molecule and a ligand that has been immobilized onto a solid support, or matrix. The terminal amine group of N-(6-Aminohexyl)octadecanamide and its derivatives can be readily coupled to activated chromatography matrices, creating a versatile platform for enzyme and biomolecule purification.

The functionalization of chromatography resins with ligands that mimic natural substrates or cofactors is a common strategy for enzyme purification. While direct studies on this compound for this purpose are not extensively documented, research on analogous compounds highlights the utility of the N-(6-aminohexyl) functional group in this context.

For instance, a coenzyme A (CoA) analogue, N6-[N-(6-Aminohexyl)carbamoylmethyl]-CoA, has been synthesized and successfully used in affinity chromatography. nih.gov This molecule features a 6-aminohexyl spacer that facilitates its immobilization onto a Sepharose 4B matrix. The resulting CoA-Sepharose preparation demonstrated the ability to specifically bind and purify CoA-dependent enzymes such as citrate (B86180) synthase and succinic thiokinase. nih.gov These enzymes could then be biospecifically eluted using a solution of soluble CoA. nih.gov

Similarly, an affinity matrix created by immobilizing N6-(6-aminohexyl)-adenosine 2',5'-bisphosphate has been effectively used for the purification of malic enzyme. arxiv.org These examples underscore the principle that by attaching a relevant biomolecule to the aminohexyl group of a long-chain amide, a highly specific affinity matrix can be created for the purification of corresponding enzymes.

Table 1: Examples of Enzyme Purification using N-(6-Aminohexyl) Derivatives in Affinity Chromatography

Derivative Compound Target Enzyme(s) Matrix Support Elution Method
N6-[N-(6-Aminohexyl)carbamoylmethyl]-CoA Citrate synthase, Succinic thiokinase Sepharose 4B Biospecific elution with soluble CoA nih.gov
N6-(6-Aminohexyl)-adenosine 2',5'-bisphosphate Malic Enzyme Not specified Not specified arxiv.org

Isolation of Interacting Biomolecules

The application of affinity chromatography extends beyond enzyme purification to the isolation of any biomolecule with a specific binding partner. The same principle of immobilizing a ligand via an N-(6-aminohexyl) linker can be applied to isolate proteins, nucleic acids, or other biomolecules that interact with the chosen ligand.

The specific interaction between a ligand and its target allows for the selective capture of the target molecule from a crude biological sample. nih.gov After washing away non-specifically bound components, the target biomolecule can be eluted in a purified form. This technique is highly selective and is widely used to obtain proteins and other biomolecules with high purity and yield. nih.gov The versatility of the terminal amine on the aminohexyl group allows for its covalent attachment to various matrix materials that have been activated with functional groups like N-hydroxysuccinimide (NHS) esters. researchgate.net

Surface Functionalization for Biosensing and Diagnostic Platforms

The development of sensitive and specific biosensors and diagnostic platforms is a rapidly advancing field. A critical step in the fabrication of these devices is the functionalization of the sensor surface to effectively capture and detect target analytes. The bifunctional nature of this compound makes it a candidate for creating such functional surfaces.

The terminal amine group of this compound provides a reactive handle for its covalent immobilization onto a variety of solid supports used in biosensing, such as gold, silica, or polymer surfaces. This is often achieved through the formation of self-assembled monolayers (SAMs), where the octadecyl chains would align due to hydrophobic interactions, presenting the amino groups at the surface for further modification.

Common covalent immobilization strategies that can utilize a terminal amine include the use of cross-linking agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to couple the amine to carboxyl groups on the surface or on a biorecognition molecule. researchgate.net This stable, covalent attachment is crucial for the robustness and reusability of the biosensor.

Once a surface is functionalized with this compound, the exposed amino groups serve as anchor points for the attachment of biorecognition elements, such as antibodies, enzymes, or nucleic acids. The hexyl spacer arm helps to distance the attached biomolecule from the surface, which can improve its accessibility to the target analyte and reduce steric hindrance, thereby enhancing the sensitivity of the biosensor. nih.gov

The ability to control the density and orientation of these immobilized biorecognition elements is key to optimizing biosensor performance. By creating a well-organized monolayer, this compound can contribute to a more uniform and reproducible attachment of these crucial sensing components.

Research Tools for Studying Membrane-Associated Processes

The amphiphilic character of this compound, with its long hydrophobic tail and polar amine headgroup, makes it an interesting tool for studying biological membranes and membrane-associated processes. It can be used to create artificial membrane systems or to modify existing lipid bilayers.

Due to its structure, this compound is suitable for incorporation into Langmuir-Blodgett (LB) films. The LB technique allows for the creation of highly organized monolayer and multilayer films of amphiphilic molecules on a solid substrate. arxiv.org Such films can serve as simplified models of biological membranes, enabling the study of protein-lipid interactions, membrane transport, and other membrane-associated phenomena in a controlled environment. While specific studies using this compound in this context are not widely reported, the principles of using long-chain amphiphilic molecules to construct artificial membranes are well-established.

By incorporating such functionalized lipids into liposomes or supported lipid bilayers, researchers can investigate how the presence of a reactive amine group at the membrane surface influences the binding and function of peripheral membrane proteins or the adhesion of cells.

Integration into Self-Assembling Systems for Controlled Delivery Studies

The unique amphiphilic nature of this compound, featuring a saturated 18-carbon fatty acid amide linked to a 6-carbon diamine, positions it as a valuable component in the construction of self-assembling systems for controlled substance delivery. The fundamental principle behind this application lies in the molecule's ability to spontaneously organize in aqueous environments to minimize the unfavorable interactions between its hydrophobic tail and water. This self-assembly can lead to the formation of various supramolecular structures such as micelles, vesicles (liposomes), or nanostructures.

The long, saturated octadecanoyl tail provides strong hydrophobic interactions, a key driving force for the stability of these assemblies. Concurrently, the terminal primary amine on the hexyl spacer introduces a hydrophilic and functionally versatile group at the interface with the aqueous phase. This amine group can be protonated, imparting a positive charge to the surface of the resulting nanostructures. This charge can be crucial for electrostatic interactions with negatively charged biological membranes or therapeutic molecules intended for encapsulation.

Research into structurally similar long-chain N-acyl-amino compounds has demonstrated their capacity to form stable nano-assemblies for drug delivery. For instance, related molecules have been shown to self-assemble into nanoparticles that can encapsulate therapeutic agents. The incorporation of such amphiphiles into lipid bilayers can modulate membrane fluidity and permeability, which are critical parameters for designing controlled-release vesicles. While direct studies detailing the specific release kinetics from this compound-based systems are not extensively documented in publicly available research, the foundational properties of the molecule strongly support its potential in this area.

The general methodology for creating such delivery systems often involves techniques like thin-film hydration, where a lipid film containing this compound is hydrated with an aqueous buffer, leading to the spontaneous formation of liposomes. Another approach is the ethanol (B145695) injection method, where a solution of the amphiphile in a water-miscible organic solvent is rapidly injected into an aqueous phase, causing the molecules to precipitate and self-assemble into nanoparticles. The precise characteristics of the resulting delivery system, such as size, charge, and drug-loading capacity, would be influenced by the formulation parameters, including the concentration of this compound and the presence of other lipids or polymers.

Role in Studying Biological Mimicry and Analogues

The study of biological mimicry, or biomimetics, seeks to create artificial systems that replicate the structure and function of biological entities. This compound serves as a useful tool in this field, particularly in the construction of artificial cell membranes and surfaces that mimic biological interfaces.

The structure of this compound is analogous to certain natural lipids and signaling molecules. The octadecanamide (B89706) portion is a derivative of stearic acid, a common saturated fatty acid in cellular lipids. This allows it to readily integrate into lipid bilayers, the fundamental structure of all biological membranes. By incorporating this compound into model lipid membranes (e.g., liposomes or supported lipid bilayers), researchers can systematically study the impact of its specific chemical features on membrane properties.

The primary amine of the aminohexyl group is of particular interest in biomimetic studies. This functional group can be used to mimic the surface properties of biological membranes that are decorated with amino-containing molecules, such as phosphatidylethanolamine (B1630911) or the exposed lysine (B10760008) residues of membrane proteins. Furthermore, this amine provides a reactive handle for the covalent attachment of other biologically relevant molecules, such as peptides, carbohydrates, or signaling ligands. This functionalization allows for the creation of more complex and biologically realistic model systems. For example, by attaching specific cell-targeting peptides to the amino group, researchers can create liposomes that mimic the selective binding behavior of viruses or cells.

Studies on related functionalized lipids have shown that the introduction of charged headgroups and the ability to conjugate ligands are critical for mimicking biological recognition processes. The "N-(6-aminohexyl)" moiety provides a flexible spacer arm that distances the functional amine from the lipid backbone, potentially increasing its accessibility for interactions with other molecules in the surrounding environment, a common feature in biological systems. While specific research focusing solely on this compound in biological mimicry is emerging, its structural components provide a clear rationale for its utility in creating simplified, yet functionally relevant, analogues of complex biological surfaces.

Analytical Method Development and Validation for Research Purity and Quantification

Methodological Approaches for N-(6-Aminohexyl)octadecanamide Analysis

The analysis of this compound relies on several sophisticated analytical techniques. The choice of method often depends on the research question, the complexity of the sample matrix, and the required sensitivity and selectivity. Chromatographic techniques are most common, providing separation from impurities and accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating such non-polar molecules.

A typical RP-HPLC method for a structurally similar compound, N-(6-Aminohexyl)-6-hydroxyhexanamide, utilizes a specialized reverse-phase column with low silanol (B1196071) activity (e.g., Newcrom R1) to achieve efficient separation. The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid. nih.gov For mass spectrometry (MS) detection, formic acid is preferred as it is more volatile. nih.gov The use of smaller particle size columns (e.g., 3 µm) can be employed for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. nih.gov

Amide-based stationary phases are also utilized in a technique known as hydrophilic interaction liquid chromatography (HILIC), which is effective for separating polar compounds. nih.gov While this compound is primarily non-polar, the presence of the amide and terminal amino group allows for multimodal interactions, and different amide-based columns can exhibit distinct retention characteristics and selectivity. nih.gov Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of the target compound from any impurities. nih.gov

Table 1: Illustrative HPLC Method Parameters for Amide Analysis

Parameter Condition Rationale
Column C18 or specialized reverse-phase (e.g., Newcrom R1) Provides good retention and separation for non-polar analytes.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid Common mobile phase for RP-HPLC, with formic acid for MS compatibility and improved peak shape.
Elution Gradient Allows for efficient elution of compounds with varying polarities.
Detector UV (205-220 nm), MS UV detection is common for amide bonds, while MS provides mass information for confirmation.
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC.

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control ensures reproducible retention times. |

This table presents a generalized set of starting conditions for method development.

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is another powerful technique for the analysis of fatty acid amides. Due to the low volatility of long-chain amides like this compound, derivatization is often required to increase their thermal stability and volatility for GC analysis. nih.gov

One common derivatization method is trimethylsilylation, which can be achieved using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govsigmaaldrich.com This process replaces the active hydrogens on the amide and terminal amino groups with a nonpolar trimethylsilyl (B98337) group, making the compound suitable for GC. nih.govsigmaaldrich.com Alternatively, direct analysis of underivatized long-chain amides is possible using specialized columns, such as those with alkaline treatment, which can produce symmetrical peaks for amides with chain lengths up to C18. oup.com

When coupled with a mass spectrometer (GC-MS), this technique provides detailed structural information and allows for sensitive quantification. nih.gov For instance, in the analysis of fatty acid amides in polyethylene, a trifluoroethyl derivation step followed by GC-MS on an HP-Innowax column has been successfully applied. nih.gov

Table 2: Comparison of GC Approaches for Fatty Acid Amide Analysis

Approach Description Advantages Disadvantages
Direct Injection Analysis without derivatization on specialized columns (e.g., alkaline-treated). oup.com Simple, avoids extra sample preparation steps. Requires high temperatures, potential for peak tailing or degradation on non-ideal columns. oup.comoup.com

| Derivatization (e.g., Silylation) | Chemical modification to increase volatility and thermal stability. nih.gov | Improved chromatographic performance, better peak shape, and lower detection limits. nih.gov | Adds complexity to sample preparation, potential for incomplete derivatization. |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the chiral separation of amide-containing compounds. oup.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases used in HPLC. nih.gov This results in faster separations, reduced solvent consumption, and a more environmentally friendly "green" chemistry approach. nih.gov

For chiral separations, SFC is used in conjunction with chiral stationary phases (CSPs), often polysaccharide-based columns such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralcel OD-H, Chiralpak IC). oup.com The choice of CSP is critical, as the interactions between the analyte and the stationary phase govern the enantiomeric resolution. oup.com Method development in SFC involves optimizing parameters such as the organic modifier (e.g., methanol, ethanol), additives, temperature, and back pressure to achieve baseline separation of enantiomers. oup.com SFC can provide significantly better resolution and faster analysis times compared to normal-phase HPLC for chiral separations. researchgate.net

Spectrophotometric Quantification

Spectrophotometric methods, particularly UV-Vis spectrophotometry, can be used for the quantification of this compound. The amide bond exhibits a characteristic UV absorbance at around 205-220 nm due to the n→π* electronic transition. ucalgary.caupi.edu While this allows for direct quantification, the absorbance at these low wavelengths can be prone to interference from other compounds and solvents. sigmaaldrich.com

For more specific quantification, derivatization reactions that produce a colored or fluorescent product can be employed. A general method for the spectrophotometric determination of pharmaceutical amides involves the formation of a charge-transfer complex with iodine, which results in a product with absorption maxima at higher, more selective wavelengths (e.g., 295 nm or 365 nm). nih.gov The intensity of the color is proportional to the concentration of the amide, following the Beer-Lambert law. upi.edunih.gov

Performance Characteristics in Research Applications

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose. Key performance characteristics that are assessed include specificity and selectivity.

Q & A

Q. Basic Research Focus

  • Purity Analysis :
    • HPLC : Reverse-phase C18 columns with UV detection (210–230 nm) to quantify impurities.
    • TLC : Silica gel plates with iodine vapor or ninhydrin staining to detect free amine groups.
  • Stability Testing :
    • Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures (typical for amides: >200°C).
    • Accelerated Storage Studies : Expose the compound to humidity (e.g., 75% RH) and elevated temperatures (40°C) for 1–4 weeks, monitoring degradation via HPLC .

What biological targets or mechanisms are associated with this compound, and how are these interactions studied?

Q. Advanced Research Focus

  • Calmodulin Antagonism : Structural analogs like W-7 (N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide) inhibit Ca²⁺-calmodulin-dependent enzymes (e.g., PDE1, IC50 ~240 µM). Similar aminohexyl chains in this compound suggest potential modulation of calcium signaling pathways .
  • Lipid Membrane Interactions : The stearamide tail may embed into lipid bilayers, altering membrane fluidity. Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding to model membranes .

How should in vivo studies involving this compound be designed to evaluate its pharmacological effects?

Q. Advanced Research Focus

  • Model Selection : SKH1 mice with oxazolone-induced allergic contact dermatitis (ACD) for dermatological studies. Dosage: Topical application (e.g., 250 µg/day) for 5 days .
  • Endpoints :
    • Histopathology : Assess epidermal thickening or immune cell infiltration.
    • Molecular Markers : Quantify cytokines (e.g., IL-6, MMP3) via ELISA or qPCR.
    • Imaging : Transmission electron microscopy (TEM) to visualize nanoparticle formulations functionalized with the compound .

How can contradictory data on the biological activity of this compound be resolved?

Q. Advanced Research Focus

  • Source Analysis : Compare experimental conditions (e.g., cell lines, solvent vehicles). For example, DMSO concentrations >0.1% may artifactually enhance membrane permeability .
  • Dose-Response Curves : Re-evaluate IC50 values across multiple assays (e.g., calmodulin inhibition vs. cell proliferation).
  • Structural Analog Cross-Testing : Compare activity with W-5/W-7 derivatives to isolate functional groups critical for efficacy .

What strategies are recommended for optimizing this compound derivatives to enhance target specificity?

Q. Advanced Research Focus

  • Tail Modifications : Replace the stearamide chain with unsaturated (e.g., oleic acid) or shorter acyl groups to alter hydrophobicity and membrane penetration.
  • Headgroup Functionalization : Introduce sulfonamide or hydroxyphenyl groups (as in NSC 166354) to improve binding to calmodulin or other targets .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with calmodulin’s hydrophobic pockets .

What safety and handling protocols are critical when working with this compound?

Q. Basic Research Focus

  • Storage : -20°C in airtight, light-resistant containers to prevent oxidation.
  • Handling : Use nitrile gloves and fume hoods to avoid dermal exposure (potential irritant).
  • Waste Disposal : Incinerate or treat with alkaline hydrolysis (1M NaOH, 60°C, 24h) to degrade amide bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.